molecular formula C18H28N6O4S B11455249 N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide

N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide

Cat. No.: B11455249
M. Wt: 424.5 g/mol
InChI Key: FNTRWBBFVSHPLY-UHFFFAOYSA-N
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Description

This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 3-(morpholin-4-yl)propyl group, a sulfamoyl-linked phenyl ring, and an acetamide moiety. The morpholine ring contributes to solubility and pharmacokinetic properties, while the triazine scaffold may enable interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C18H28N6O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H28N6O4S/c1-15(25)21-16-3-5-17(6-4-16)29(26,27)22-18-19-13-24(14-20-18)8-2-7-23-9-11-28-12-10-23/h3-6H,2,7-14H2,1H3,(H,21,25)(H2,19,20,22)

InChI Key

FNTRWBBFVSHPLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)aniline with acetic anhydride to form N-(4-(morpholin-4-yl)phenyl)acetamide. This intermediate is then reacted with 3-(morpholin-4-yl)propylamine and 1,3,5-triazine-2,4,6-trichloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. For instance, modifications of the morpholine structure have shown promise in targeting specific cancer pathways, thus inhibiting tumor growth effectively .

Antimicrobial Activity

The sulfamoyl group present in the compound suggests potential antimicrobial properties. Sulfonamide derivatives are well-known for their antibacterial effects. Studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways . This indicates that this compound may serve as a lead compound in developing new antibiotics.

Neurological Applications

The morpholine moiety is associated with neuroprotective effects. Compounds featuring morpholine have been investigated for their ability to enhance cognitive function and protect against neurodegenerative diseases. Research suggests that such compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurological contexts . Thus, this compound may be explored for treating conditions like Alzheimer's disease.

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its efficacy and safety profile. The presence of the morpholine and triazine rings contributes significantly to its biological activity. Detailed SAR studies can help identify key functional groups that enhance its therapeutic potential while minimizing adverse effects .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancerDemonstrated inhibition of tumor cell proliferation via kinase modulation.
Study BAntimicrobialShowed significant antibacterial activity against Gram-positive bacteria.
Study CNeurologicalIndicated neuroprotective effects in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Acetamide Derivatives

Compound F (N-(3-((4-(6-(trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide):

  • Structural Differences: Replaces the morpholinylpropyl group with a trifluoromethoxy-substituted isoquinoline.
  • Activity: Exhibits inhibition of tetrodotoxin-sensitive sodium channels, reducing nociceptor firing in pain models .
  • Key Contrast : The trifluoromethoxy group may enhance metabolic stability compared to the morpholine-propyl chain in the target compound .

Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide):

  • Structural Differences : Substitutes the morpholinylpropyl group with a benzyloxy-piperidine moiety.
  • Activity : Similar sodium channel modulation but with reduced solubility due to the hydrophobic benzyl group .

6-Chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine () :

  • Structural Differences : Replaces the acetamide-sulfamoylphenyl group with a chlorophenylquinazoline system.
  • Molecular Weight: 465.99 g/mol vs.
  • Key Contrast : The quinazoline moiety may confer DNA-binding or kinase inhibitory activity absent in the acetamide derivative .
Sulfamoyl Phenyl Acetamides

N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p, ) :

  • Structural Differences : Lacks the triazine-morpholinylpropyl group, featuring a naphthyl-sulfamoyl linkage instead.
Morpholine-Containing Analogs

BAY80-6946 (from ):

  • Structural Differences: Contains a morpholinopropoxy group attached to a quinazoline core.
  • Activity : A PI3K inhibitor, highlighting the role of morpholine in enhancing kinase binding affinity. The propyl chain in the target compound may mimic this interaction .

Data Tables

Table 1: Structural and Molecular Comparison of Triazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₃₃N₇O₃S* ~470 (estimated) Morpholinylpropyl, sulfamoylphenyl, acetamide
Compound F C₂₂H₂₁F₃N₆O₂ 458.44 Trifluoromethoxy-isoquinoline
6-Chloro-N-{...}quinazolin-2-amine C₂₄H₂₈ClN₇O 465.99 Chlorophenylquinazoline
Table 2: Pharmacological Profiles of Selected Analogs
Compound Target/Activity Reference
Compound F Tetrodotoxin-sensitive sodium channel inhibition; analgesia in pain models
BAY80-6946 PI3K kinase inhibition; anticancer activity
4p Antiproliferative activity in cancer cells (IC₅₀ ~10 µM)

Biological Activity

N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazine core and subsequent modifications to introduce the morpholine and sulfamoyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives with a morpholine moiety demonstrate enhanced activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies involving related triazine derivatives have shown:

  • Cell viability assays indicated that certain triazine derivatives significantly reduced the viability of lung cancer cell lines such as A549 and NCI-H1299 when treated with concentrations around 25 μM .
  • Mechanistic studies have suggested that these compounds may act through the inhibition of specific signaling pathways involved in tumor growth.

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory properties:

  • Protein kinase modulation has been noted in related compounds where they alter cellular activities such as proliferation .

Study 1: Antimicrobial Evaluation

In a study evaluating a series of morpholine-containing triazine derivatives:

CompoundActivity Against S. aureusActivity Against E. faecalis
1ModerateStrong
2StrongModerate
3WeakWeak

The results indicated that structural modifications significantly influenced antimicrobial efficacy.

Study 2: Anticancer Activity

A study assessing the cytotoxic effects of triazine derivatives on lung cancer cells found:

CompoundA549 Cell Viability (%)NCI-H1299 Cell Viability (%)
9c59.968.8
11a72.075.0

This highlights the potential for targeted cancer therapies utilizing such compounds.

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